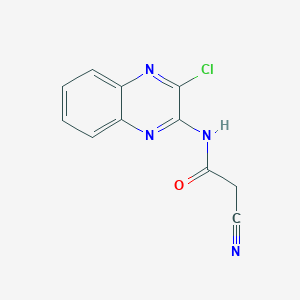

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

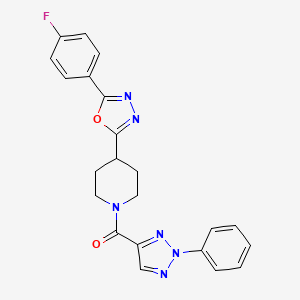

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide (NCQA) is a chemical compound consisting of a quinoxaline ring with a chlorine atom and a cyanoacetamide group attached. It is a member of the quinoxaline family of compounds and has been studied for its potential applications in various scientific fields. NCQA has been studied for its ability to form stable complexes with metal ions, its use as a ligand in coordination chemistry, and its potential use in the synthesis of various pharmaceuticals. NCQA has also been studied for its potential biochemical and physiological effects.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide: derivatives have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of bacterial and fungal strains. For instance, certain quinoxaline derivatives have demonstrated inhibition activity with MIC values as low as 0.12 µg/mL against S. pneumoniae and 0.24 µg/mL against Aspergillus fumigatus .

Anticancer and Antiproliferative Activity

Quinoxaline compounds, including N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide , are being explored for their potential anticancer activities. They target various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The exact mechanisms are subject to ongoing research, but they may involve the inhibition of kinases or other enzymes involved in cell cycle regulation .

Anticonvulsant Activity

Research has indicated that quinoxaline derivatives can exhibit anticonvulsant effects. This application is particularly relevant in the development of new treatments for epilepsy and other seizure disorders. The compounds may modulate neurotransmitter release or ion channel activity in the central nervous system .

Anti-Tuberculosis Activity

Tuberculosis remains a major global health challenge, and quinoxaline derivatives like N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide are being tested for their anti-tuberculosis potential. These compounds could provide a novel approach to combat multi-drug-resistant strains of Mycobacterium tuberculosis .

Antimalarial Activity

Quinoxaline derivatives have a history of being synthesized for antimalarial activity. They may work by inhibiting enzymes necessary for the survival of the malaria parasite within red blood cells. This line of research is crucial for developing new therapies against drug-resistant malaria strains .

Anti-Inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives are another area of interest. These compounds could be used to treat inflammatory diseases by inhibiting the production of pro-inflammatory cytokines or other mediators of inflammation .

Propriétés

IUPAC Name |

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O/c12-10-11(16-9(17)5-6-13)15-8-4-2-1-3-7(8)14-10/h1-4H,5H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQQXLFDAVAOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloroquinoxalin-2-yl)-2-cyanoacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)

![1-[4-(Difluoromethoxy)phenyl]pyrrole-2,5-dione](/img/structure/B2997289.png)

![1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2997291.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2997299.png)

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2997300.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2997301.png)

![4,4-Dimethyl-2-[(4-nitroanilino)methylidene]-3-oxopentanenitrile](/img/structure/B2997304.png)